molecular formula C28H28N4O3 B11272293 3-benzyl-1-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

3-benzyl-1-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11272293
M. Wt: 468.5 g/mol
InChI Key: DROCFGOHWLHAIE-UHFFFAOYSA-N
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Description

3-BENZYL-1-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHYL]-1H,2H,3H,4H-PYRIDO[3,2-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of pyrido[3,2-d]pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrido[3,2-d]pyrimidine core, a benzyl group, and a piperidine moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZYL-1-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHYL]-1H,2H,3H,4H-PYRIDO[3,2-D]PYRIMIDINE-2,4-DIONE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrido[3,2-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: This step often involves a benzylation reaction using benzyl chloride or benzyl bromide in the presence of a base.

    Attachment of the Piperidine Moiety: This can be done through a nucleophilic substitution reaction where the piperidine ring is introduced.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-BENZYL-1-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHYL]-1H,2H,3H,4H-PYRIDO[3,2-D]PYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-BENZYL-1-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHYL]-1H,2H,3H,4H-PYRIDO[3,2-D]PYRIMIDINE-2,4-DIONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-BENZYL-1-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHYL]-1H,2H,3H,4H-PYRIDO[3,2-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-4-piperidone: A related compound with a similar piperidine moiety.

    4-Benzylpiperidine: Another related compound with a benzyl group attached to the piperidine ring.

Uniqueness

3-BENZYL-1-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHYL]-1H,2H,3H,4H-PYRIDO[3,2-D]PYRIMIDINE-2,4-DIONE is unique due to its specific combination of functional groups and its pyrido[3,2-d]pyrimidine core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C28H28N4O3

Molecular Weight

468.5 g/mol

IUPAC Name

3-benzyl-1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]pyrido[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C28H28N4O3/c33-25(30-16-13-22(14-17-30)18-21-8-3-1-4-9-21)20-31-24-12-7-15-29-26(24)27(34)32(28(31)35)19-23-10-5-2-6-11-23/h1-12,15,22H,13-14,16-20H2

InChI Key

DROCFGOHWLHAIE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CN3C4=C(C(=O)N(C3=O)CC5=CC=CC=C5)N=CC=C4

Origin of Product

United States

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